Tilivalline is a secondary metabolite first isolated from the bacterium Klebsiella pneumoniae var. oxytoca [ [] ]. This bacterium, now reclassified as Klebsiella oxytoca, is a common resident of the human gut but can become pathogenic under certain conditions [ [, , , ] ]. Tilivalline is classified as a pyrrolo[2,1-c][1,4]benzodiazepine, a structural class known for its antitumor and antibiotic properties [ [, , , ] ]. While structurally similar to clinically used antitumor drugs like anthramycin, tilivalline itself is not used clinically [ [] ]. In research, tilivalline serves as a valuable tool for studying antibiotic-associated colitis and the role of the gut microbiome in human health [ [, , , , ] ].
Developing Diagnostic Tools: Tilivalline could serve as a biomarker for K. oxytoca-induced cytotoxicity, potentially aiding in the diagnosis of AAHC and other related conditions [ [] ].
Exploring Therapeutic Interventions: Understanding the biosynthesis and regulation of tilivalline could lead to the development of novel therapeutic strategies for AAHC. Targeting tilivalline production or its interaction with microtubules could offer new avenues for treatment [ [, , ] ].
Investigating the Role of Tilivalline in the Microbiome: Further research is needed to fully elucidate the role of tilivalline in the complex ecosystem of the gut microbiome. Investigating the interplay between tilivalline, tilimycin, and other bacterial metabolites could provide a deeper understanding of microbial interactions within the gut [ [, ] ].
Developing Novel Therapeutics based on Tilivalline's Structure: Tilivalline's potent cytotoxic activity and unique mechanism of action present an opportunity for developing novel anti-cancer agents [ [, , ] ]. Further research on structure-activity relationships and optimization of tilivalline's pharmacologic properties could lead to the development of new therapeutic leads.
Tilivalline is classified as a pyrrolobenzodiazepine, a subclass of benzodiazepines characterized by a fused pyrrole and benzodiazepine structure. Its biosynthesis involves non-ribosomal peptide synthesis pathways, specifically through gene clusters that encode non-ribosomal peptide synthetases. The compound's presence in K. oxytoca and X. eapokensis highlights its significance in microbial ecology and potential therapeutic applications .
The biosynthesis of tilivalline begins with the precursor tilimycin, which is synthesized through a bimodular non-ribosomal peptide synthetase pathway. The process involves the following steps:
Tilivalline has the molecular formula and a molecular weight of approximately 335.39 g/mol. Its structure features a complex arrangement that includes:
Tilivalline undergoes several chemical reactions, primarily involving:
The mechanism by which tilivalline exerts its biological effects involves:
Research indicates that tilivalline's cytotoxic effects are mediated through complex interactions with cellular machinery, potentially impacting cell cycle regulation and apoptosis.
Tilivalline has several potential applications across various fields:
Pyrrolobenzodiazepines (PBDs) represent a structurally unique class of bacterial natural products characterized by a fused tricyclic system comprising a pyrrole ring, benzene ring, and diazepine ring. Early PBDs, such as anthramycin (isolated from Streptomyces refuineus in the 1970s), tomaymycin (Streptomyces achromogenes), and sibiromycin (Streptosporangium sibiricum), gained attention for their potent DNA-interactive properties and antitumor potential [3] [8]. These compounds function as sequence-selective DNA minor groove alkylating agents, covalently binding guanine residues and disrupting essential cellular processes like transcription and replication. For decades, PBDs were primarily associated with soil-dwelling Actinobacteria. However, the discovery of PBD production within the human microbiome, specifically by the enteric bacterium Klebsiella oxytoca, marked a significant paradigm shift, linking this structural class directly to human intestinal pathology [1] [3] [6].
Tilivalline ((6S,6aS)-4-Hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one) was identified as the first PBD natural product causally linked to human intestinal disease. Initial investigations into antibiotic-associated hemorrhagic colitis (AAHC) pointed towards cytotoxin-producing Klebsiella oxytoca as the causative agent [1] [6]. While early studies suggested a small molecule cytotoxin (~217 Da), subsequent rigorous metabolomic profiling of toxigenic K. oxytoca culture supernatants—employing liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy—led to the identification of tilivalline (molecular mass ~333 Da) as a major cytotoxic component [1] [7]. Crucially, tilivalline was detected in the intestines of patients suffering from active K. oxytoca-associated colitis, confirming its production in vivo during human disease [2] [6]. It is biosynthesized by a dedicated nonribosomal peptide synthetase (NRPS) pathway within K. oxytoca [3] [4]. Interestingly, tilivalline production has also been identified in the entomopathogenic bacterium Xenorhabdus eapokensis, highlighting a broader distribution of this PBD biosynthetic capability among bacteria occupying diverse ecological niches [8].
Table 1: Key Characteristics of Tilivalline
Property | Detail |
---|---|
Chemical Name | (6S,6aS)-4-Hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
Molecular Formula | C₂₀H₁₉N₃O₂ |
Molecular Weight | 333.39 g/mol |
Producing Organisms | Klebsiella oxytoca, Xenorhabdus eapokensis |
Biosynthetic Origin | Nonribosomal peptide synthetase (NRPS) pathway |
Primary Biological Role | Microbiota-derived enterotoxin |
Associated Human Disease | Antibiotic-Associated Hemorrhagic Colitis (AAHC) |
Klebsiella oxytoca is a Gram-negative bacterium residing as a low-abundance commensal (colonizing 2-10% of healthy individuals) within the human intestinal microbiota. Its pathogenic potential is unleashed following antibiotic therapy, particularly with β-lactam antibiotics (e.g., penicillins, cephalosporins) [1] [2] [6]. Antibiotics disrupt the competitive gut microbial community, eliminating susceptible commensals. K. oxytoca, often expressing intrinsic β-lactamases, survives and undergoes substantial expansion in this ecological vacuum (dysbiosis). This overgrowth leads to the excessive production of tilivalline and related metabolites, most notably tilimycin (the biosynthetic precursor to tilivalline) [1] [3] [4].
Tilivalline plays a direct and distinct role in the pathogenesis of AAHC. Unlike the genotoxic tilimycin, tilivalline functions as a potent microtubule-stabilizing agent [2] [5] [6]. It binds directly to tubulin, the building block of microtubules, preventing their depolymerization. This stabilization disrupts the dynamic instability crucial for proper mitotic spindle function during cell division. Consequently, tilivalline exposure leads to mitotic arrest in intestinal epithelial cells, triggering apoptosis (programmed cell death) [2]. This widespread epithelial cell death manifests clinically as the hallmark features of AAHC: sudden onset of watery diarrhea progressing to bloody stools (hematochezia), severe abdominal cramps, and characteristic endoscopic findings of segmental hemorrhagic lesions predominantly in the ascending colon, distinct from Clostridioides difficile colitis patterns [1] [2] [6]. Evidence from animal models and human clinical samples confirms that tilivalline production correlates with colonic epithelial damage and loss of barrier function, cementing its role as a key enterotoxin in AAHC pathogenesis [1] [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7